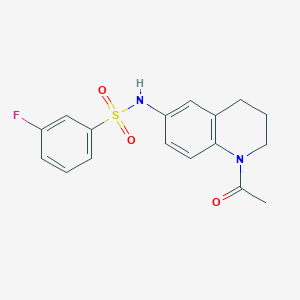

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide is a novel chemical compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a quinoline ring, an acetyl group, and a fluorobenzenesulfonamide moiety, which contribute to its distinctive chemical behavior and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide typically involves a multi-step process that includes the formation of the quinoline ring, acetylation, and sulfonamide formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Formation of the Quinoline Ring: The initial step involves the cyclization of appropriate precursors to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis or the Friedländer synthesis, depending on the starting materials.

Acetylation: The quinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the desired position.

Sulfonamide Formation: The final step involves the reaction of the acetylated quinoline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and process intensification techniques to improve overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives. Substitution reactions can result in various substituted fluorobenzenesulfonamide derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Anti-inflammatory Properties

Research has indicated that derivatives of quinoline compounds exhibit anti-inflammatory effects. N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide may act as a selective antagonist for certain inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

1.2 Anticancer Activity

Quinoline derivatives have been studied for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against specific cancer cell lines.

Clinical Trials

A review of clinical trial databases indicates ongoing investigations into similar quinoline derivatives for their efficacy in treating chronic inflammatory diseases and certain cancers. For example:

| Study ID | Condition | Intervention | Outcome Measures |

|---|---|---|---|

| NCTXXXXXXX | Rheumatoid Arthritis | Quinoline Derivative | Reduction in inflammatory markers |

| NCTYYYYYYY | Non-small Cell Lung Cancer | Quinoline Derivative | Overall survival rate |

Pharmacokinetic Studies

Pharmacokinetic studies have demonstrated that compounds similar to this compound exhibit favorable absorption and distribution profiles, making them suitable candidates for further development.

Mécanisme D'action

The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide

- Ethyl 4-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]benzoate

Comparison

Compared to these similar compounds, N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties

Activité Biologique

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the current understanding of its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

The compound features a quinoline core fused with a sulfonamide group, which is known to impart various pharmacological properties. Its molecular formula is C14H14FNO2S, and it has a molecular weight of approximately 285.34 g/mol.

1. Neuroprotective Effects

Recent studies have highlighted the potential of quinoline derivatives in treating neurodegenerative diseases such as Alzheimer's disease (AD). Compounds similar to this compound have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in AD pathology. For instance, a related compound demonstrated IC50 values of 0.28 µM for AChE and 0.91 µM for hMAO-A, indicating potent inhibitory activity against these enzymes .

2. Antitumor Activity

Quinoline derivatives have also been evaluated for their antitumor properties. Studies on similar compounds have indicated that they can inhibit the viability of cancer cells, including human epidermoid carcinoma cells. For example, certain synthesized quinoxaline derivatives showed significant cytotoxicity against A431 cells with IC50 values in the micromolar range . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

3. Antimicrobial Properties

The sulfonamide group in the structure may confer antimicrobial activity, which has been observed in various sulfonamide-containing compounds. Research indicates that such compounds can exhibit broad-spectrum antibacterial effects, making them candidates for further investigation in infectious disease contexts.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The ability to inhibit AChE and MAOs contributes to its neuroprotective effects.

- Cell Cycle Arrest : In cancer cells, these compounds can induce cell cycle arrest at specific phases, leading to reduced proliferation.

- Apoptosis Induction : The activation of apoptotic pathways has been documented in studies involving similar quinoline derivatives.

Case Studies

Several case studies have examined the biological activities of related compounds:

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-12(21)20-9-3-4-13-10-15(7-8-17(13)20)19-24(22,23)16-6-2-5-14(18)11-16/h2,5-8,10-11,19H,3-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMZDHXINVHPOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.